

# Application of Sunvozertinib in patient-derived organoid cultures.

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## Compound of Interest

Compound Name: Sunvozertinib

Cat. No.: B10823858

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## Application of Sunvozertinib in Patient-Derived Organoid Cultures

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sunvozertinib** (DZD9008) is a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR) mutations, with notable activity against EGFR exon 20 insertion (Exon20ins) mutations in non-small cell lung cancer (NSCLC). [1][2] Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model, recapitulating the genetic and phenotypic heterogeneity of original tumors, thus offering a robust platform for personalized drug screening. [3][4][5][6][7][8][9] This document provides detailed application notes and protocols for utilizing **Sunvozertinib** in patient-derived organoid cultures of NSCLC harboring EGFR Exon20ins mutations.

### Mechanism of Action and Rationale for Use in PDOs

EGFR Exon20ins mutations lead to constitutive activation of downstream signaling pathways, including RAS/RAF/MEK/ERK and PI3K/AKT, promoting tumor cell proliferation and survival.

**Sunvozertinib** is specifically designed to overcome the steric hindrance created by Exon20ins mutations, which confers resistance to earlier-generation EGFR TKIs. [2] It selectively binds to

the ATP-binding pocket of the mutant EGFR, inhibiting its kinase activity and downstream signaling.[1] Preclinical studies using cell line models have demonstrated **Sunvozertinib**'s high potency against various EGFR Exon20ins mutations while maintaining selectivity over wild-type (WT) EGFR, suggesting a favorable therapeutic window.[10] The use of NSCLC PDOs with characterized EGFR Exon20ins mutations provides a clinically relevant in vitro system to validate the efficacy of **Sunvozertinib** on a patient-specific basis and to investigate potential resistance mechanisms.

## Data Presentation: Preclinical Efficacy of Sunvozertinib

While specific data on **Sunvozertinib**'s activity in patient-derived organoids is emerging, preclinical data from cell line models provide a strong rationale for its application in PDO screening. The following tables summarize the half-maximal inhibitory concentration (IC50) values from these studies.

Table 1: Cellular IC50 of **Sunvozertinib** on Phosphorylated EGFR

Cell Line EGFR Mutation Status	pEGFR IC50 Range (nM)	Reference
Exon 20 Insertion & other activating mutations	1 - 22	[11]

Table 2: Comparative IC50 Values of **Sunvozertinib**

EGFR Mutation Type	Sunvozertinib IC50 (nM)	Reference
Exon20ins_ASV	20	[10]
Exon20ins_NPH	20	[10]
Wild-Type (WT) EGFR	80	[10]

These data highlight **Sunvozertinib**'s potent and selective inhibition of EGFR with Exon20ins mutations, forming the basis for its evaluation in more complex, patient-relevant PDO models.

## Experimental Protocols

The following protocols are adapted from established methods for lung cancer organoid culture and drug screening.

### Protocol 1: Establishment of NSCLC Patient-Derived Organoids

- **Tissue Acquisition:** Obtain fresh tumor tissue from NSCLC patients with confirmed EGFR Exon20ins mutations under sterile conditions, following institutional ethical guidelines.
- **Tissue Processing:**
  - Wash the tissue sample (typically 0.5-1 cm<sup>3</sup>) with cold PBS supplemented with antibiotics.
  - Mince the tissue into small fragments (<1 mm<sup>3</sup>) using sterile scalpels.
  - Digest the fragments using a solution containing collagenase and dispase at 37°C for 30-60 minutes with gentle agitation.
  - Neutralize the digestion enzymes with media containing fetal bovine serum (FBS).
  - Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
  - Centrifuge the cell suspension to pellet the cells and wash with cold PBS.
- **Organoid Seeding:**
  - Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel) on ice.
  - Dispense 40-50 µL droplets of the cell-matrix suspension into the center of wells of a pre-warmed 24-well plate.
  - Polymerize the matrix by incubating at 37°C for 15-20 minutes.
- **Organoid Culture:**
  - Overlay the matrix domes with a specialized lung organoid culture medium.

- Culture the organoids in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
- Replace the culture medium every 2-3 days.
- Organoid Passaging:
  - When organoids become dense, retrieve them from the matrix using a cell recovery solution.
  - Mechanically dissociate the organoids into smaller fragments.
  - Re-seed the fragments in a fresh basement membrane matrix as described above.

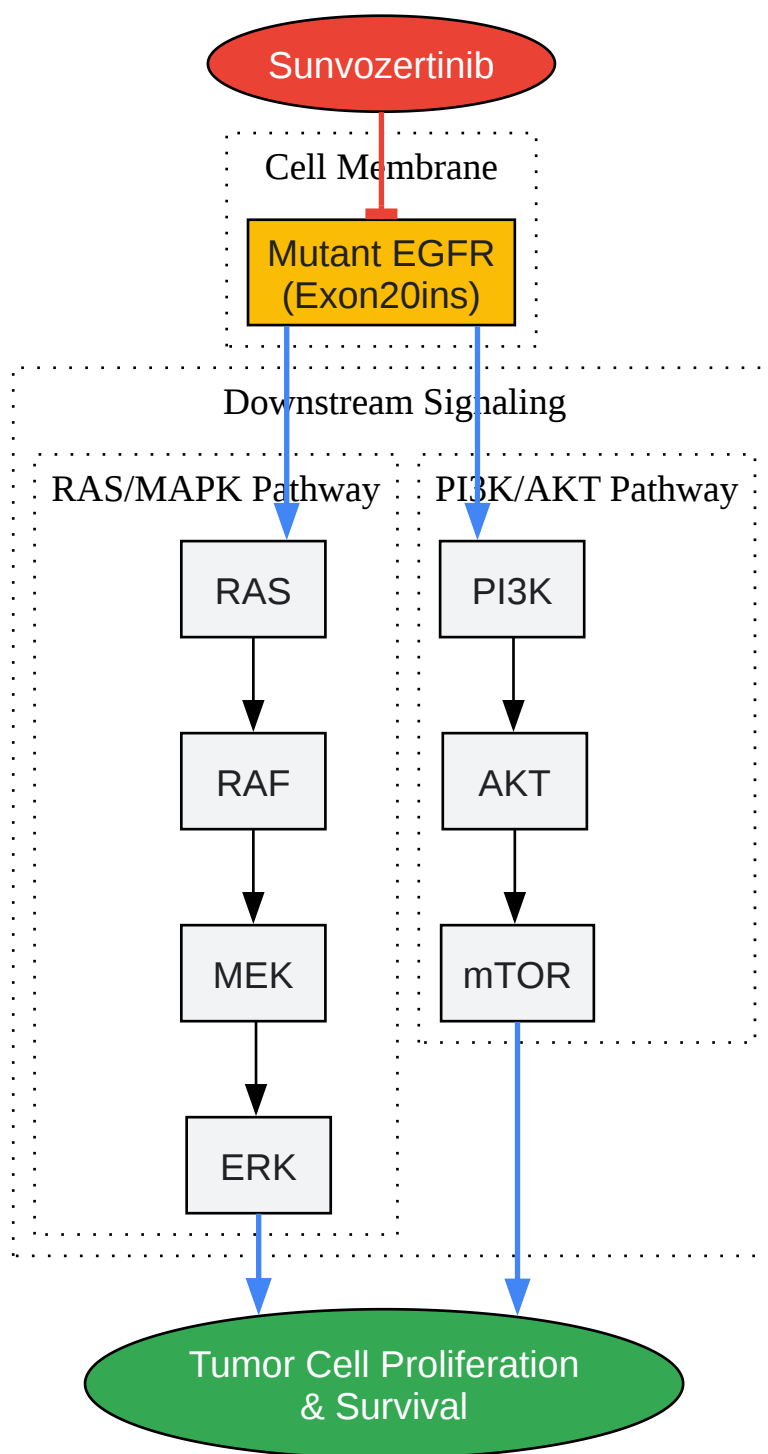
## Protocol 2: Sunvozertinib Drug Screening in NSCLC PDOs

- Organoid Plating for Screening:
  - Harvest established NSCLC organoids and dissociate them into small, uniform fragments.
  - Count the fragments and resuspend them in the basement membrane matrix at a desired density.
  - Seed 10-20 µL of the organoid suspension per well in a 96-well or 384-well plate.
  - Allow the matrix to polymerize at 37°C.
  - Add 100 µL (for 96-well) or 50 µL (for 384-well) of culture medium to each well.
- **Sunvozertinib** Treatment:
  - Prepare a stock solution of **Sunvozertinib** in DMSO.
  - Perform serial dilutions of **Sunvozertinib** in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
  - Replace the medium in the organoid plate with the medium containing the different concentrations of **Sunvozertinib**.

- Incubate the plate at 37°C for 72-120 hours.
- Viability Assessment (CellTiter-Glo® 3D Assay):
  - Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
  - Add a volume of CellTiter-Glo® 3D reagent equal to the volume of media in each well.
  - Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
  - Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
  - Measure luminescence using a plate reader.
- Data Analysis:
  - Normalize the luminescence readings to the vehicle control wells.
  - Plot the dose-response curves using graphing software (e.g., GraphPad Prism).
  - Calculate the IC<sub>50</sub> values to determine the concentration of **Sunvozertinib** required to inhibit organoid viability by 50%.

## Visualizations

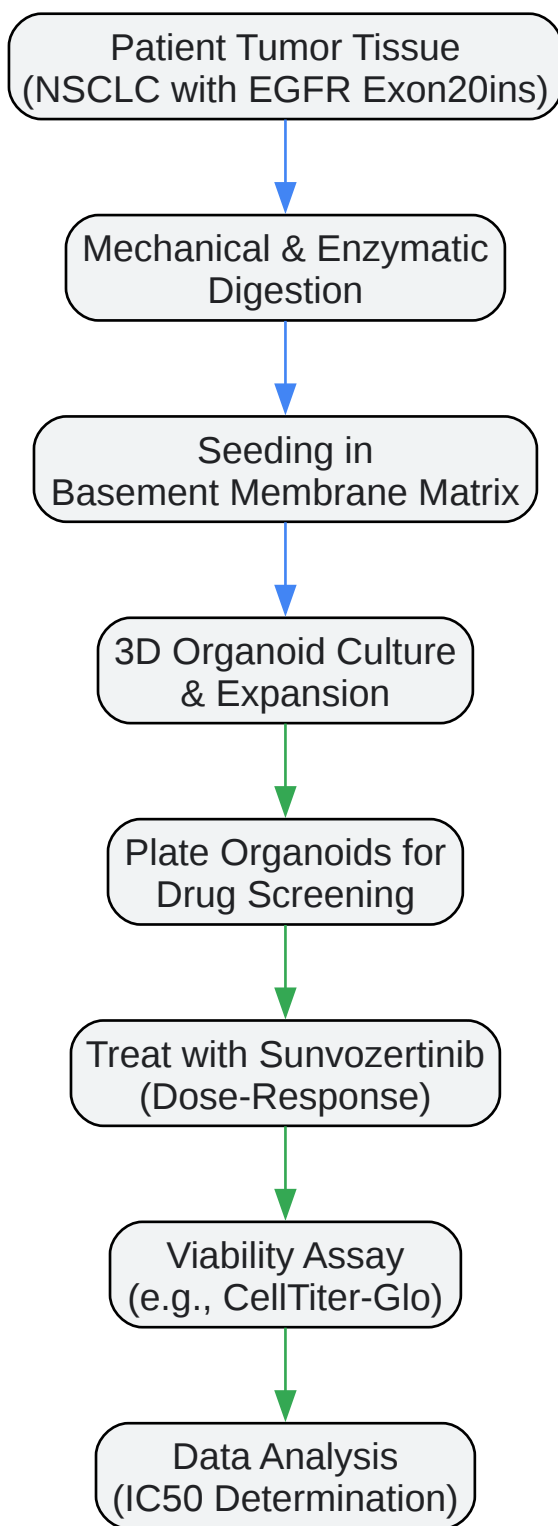
### Signaling Pathway



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Caption: EGFR Exon20ins signaling pathway and the inhibitory action of **Sunvozertinib**.

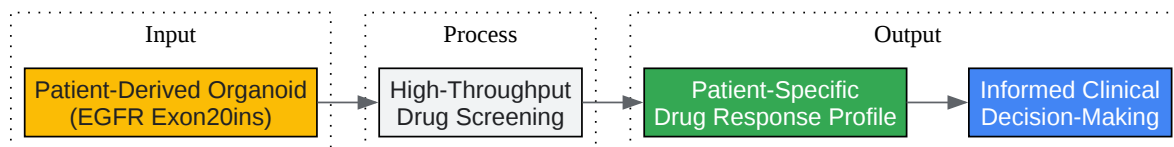
## Experimental Workflow



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Caption: Workflow for **Sunvozertinib** screening in patient-derived organoids.

## Logical Relationship



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Caption: Logical flow from PDO model to clinical application.

## Conclusion

The combination of **Sunvozertinib**'s targeted efficacy against EGFR Exon20ins mutations and the patient-relevance of PDO models offers a powerful tool for advancing precision oncology in NSCLC. The protocols and data presented here provide a framework for researchers to effectively utilize this system for drug sensitivity testing, biomarker discovery, and the elucidation of resistance mechanisms. As more data from PDO-based studies become available, the clinical utility of this approach in guiding treatment decisions for patients with challenging EGFR mutations is expected to grow significantly.

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